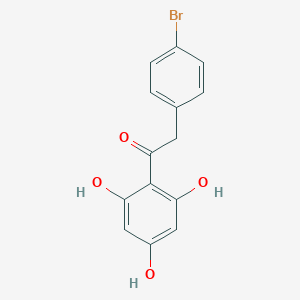
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Übersicht
Beschreibung
The compound "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group and a trihydroxyphenyl group attached to an ethanone moiety. While the specific compound is not directly studied in the provided papers, related brominated compounds and their properties, synthesis, and potential applications are discussed, which can provide insights into the behavior and characteristics of similar brominated organic molecules.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a related compound, was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, the synthesis of 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane involved a 7-step procedure starting from a bromochlorophenyl compound, demonstrating the intricacies of synthesizing multi-substituted brominated molecules . These studies suggest that the synthesis of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" would likely require careful selection of starting materials and conditions to achieve the desired bromination and hydroxylation patterns.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of brominated compounds can be investigated using various computational and experimental techniques. For example, the molecular structure of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using Gaussian09 software, and the results were in agreement with experimental infrared bands . Such studies provide valuable information on the geometrical parameters and electronic properties of brominated compounds, which can be extrapolated to understand the structure of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone".
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including thermal decomposition, as seen in the study of 1,2-bis(2,4,6-tribromophenoxy)ethane . The study revealed that a 1,3-hydrogen shift and bimolecular condensation reactions are key steps in the thermal decomposition process. These findings can be relevant to understanding the reactivity and stability of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can significantly affect the molecule's polarity, reactivity, and potential for forming intermolecular interactions. The study of the molecular docking of brominated compounds suggests that specific functional groups, such as the bromophenyl and the carbonyl groups, play crucial roles in the binding and reactivity of these molecules . These insights can be applied to predict the behavior of "2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" in various environments and its potential interactions with other chemical species.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFHYNNYPFXGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351014 | |
| Record name | 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
147220-80-2 | |
| Record name | 2-(4-bromophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPHENYL)-1-(2,4,6-TRIHYDROXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
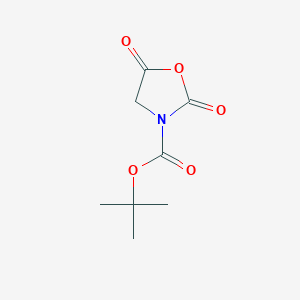
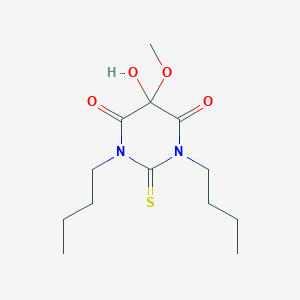
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)
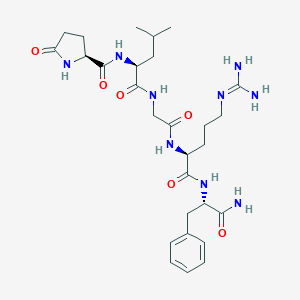
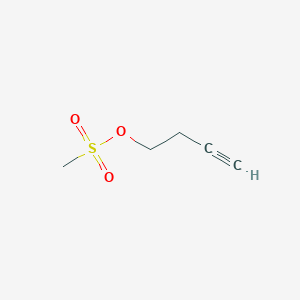
![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
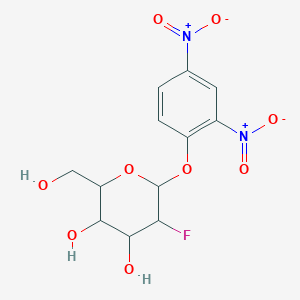
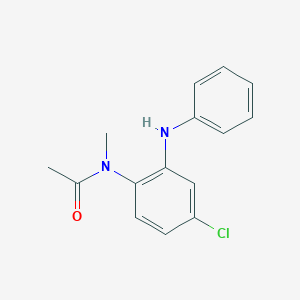
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)